molecular formula C32H34N4O6 B609404 Naldemedine CAS No. 916072-89-4

Naldemedine

Cat. No. B609404
CAS RN: 916072-89-4
M. Wt: 570.646
InChI Key: AXQACEQYCPKDMV-PFMBVUTNSA-N
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Description

Naldemedine is an orally available peripherally acting μ-opioid receptor antagonist (PAMORA) used to treat opioid-induced constipation . It is a modified form of Naltrexone, with a side chain added to increase molecular weight and polar surface area, resulting in restricted transport across the blood-brain barrier .


Synthesis Analysis

An improved procedure for the preparation of naldemedine tosylate has been developed, which crystallizes directly from the reaction mixture as pure polymorph form II . Solid state studies revealed a series of additional new physical forms whose crystal structure have been determined by single-crystal X-ray diffraction .


Molecular Structure Analysis

Naldemedine has a chemical structure similar to naltrexone, an opioid receptor antagonist, with chemical modifications that limit its ability to cross the blood–brain barrier . It is also a substrate of the P-glycoprotein (P-gp) efflux transporter .


Chemical Reactions Analysis

Naldemedine is mainly metabolized to nor-naldemedine by CYP3A . Some metabolism to naldemedine-3-glucuronide occurs via UGT1A3 .


Physical And Chemical Properties Analysis

Naldemedine has a molecular formula of C32H34N4O6 and a molecular weight of 570.646 g/mol . It is 93-94% bound to human plasma proteins .

Scientific Research Applications

Prevention of Opioid-Induced Constipation

Naldemedine has been found to be effective in preventing opioid-induced constipation (OIC). In a randomized controlled trial, Naldemedine was compared with Magnesium Oxide in preventing OIC . The study found that Naldemedine significantly prevented deterioration in the quality of defecation and reduced gastrointestinal adverse effects, mainly nausea, compared with Magnesium Oxide during 12-week administration .

Improvement of Quality of Life in Cancer Patients

Naldemedine has been shown to improve the quality of life of cancer patients suffering from OIC . A systematic review of Naldemedine and Naloxegol for the treatment of OIC in cancer patients found that Naldemedine appeared safe and useful in the treatment of OIC in cancer patients and may improve their quality of life .

Treatment of OIC in Non-Cancer Patients

While most studies of Naldemedine have been conducted with cancer patients, it has also been found to be effective in treating OIC in non-cancer patients .

Comparison with Other Drugs

Naldemedine has been compared with other drugs used to treat OIC. For example, a study compared the effectiveness of Magnesium Oxide with that of Naldemedine in preventing OIC . Naldemedine significantly prevented deterioration in constipation-specific quality of life and complete spontaneous bowel movement compared with Magnesium Oxide .

Use in Palliative Care

Naldemedine has been used in palliative care to manage OIC. It is a peripherally acting μ-opioid receptor antagonist that can be used to safely and effectively treat OIC based on its etiological mechanism, without affecting central analgesia .

Influence on Brain Metastasis

There is ongoing research on the influence of brain metastasis on the analgesic effect of Naldemedine . This research could potentially lead to new applications of Naldemedine in the treatment of brain metastasis.

Mechanism of Action

Target of Action

Naldemedine primarily targets the mu (μ), delta (δ), and kappa (κ) opioid receptors . These receptors are part of the opioid receptor system, which plays a crucial role in pain regulation, reward, and addictive behaviors. Naldemedine has a high affinity for these receptors and acts as an antagonist .

Mode of Action

Naldemedine binds to and antagonizes the mu, delta, and kappa opioid receptors . The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine, resulting in constipation. By antagonizing these receptors, Naldemedine inhibits this effect .

Biochemical Pathways

The biochemical pathway affected by Naldemedine involves the opioid receptor system, specifically the mu-opioid receptors located in the gastrointestinal tract. The antagonistic action of Naldemedine on these receptors inhibits the constipating effects of opioids, thereby facilitating the transit of feces through the intestine .

Pharmacokinetics

Naldemedine exhibits an absolute bioavailability in the range of 20% to 56% . It reaches peak blood plasma levels after approximately 0.75 hours when taken without food and 2.5 hours when taken with a high-fat meal . The apparent volume of distribution during the terminal phase is 155 L . Naldemedine is primarily metabolized by CYP3A4 and is 93-94% bound to human plasma proteins . The elimination half-life is approximately 11 hours, and it is excreted in urine and feces .

Result of Action

The primary result of Naldemedine’s action is the alleviation of opioid-induced constipation. By antagonizing the mu-opioid receptors in the gastrointestinal tract, Naldemedine counteracts the constipating effects of opioids, thereby improving bowel movement .

Action Environment

The action of Naldemedine is mainly peripheral, as it is designed to have restricted movement across the blood-brain barrier . This allows it to antagonize the peripheral effects of opioid drugs, such as constipation, without interfering with the effects on the central nervous system . The efficacy and stability of Naldemedine can be influenced by factors such as the presence of food in the stomach, which can delay the time to reach peak blood plasma levels .

Safety and Hazards

Naldemedine is generally well tolerated . The most common side effects are gastrointestinal in nature, including abdominal pain, diarrhea, nausea, vomiting, and gastroenteritis . The incidence of treatment-emergent adverse events (TEAEs) of opioid withdrawal with naldemedine was reported to be around 1.1% .

Future Directions

Given the continued use of opioids for chronic pain management in appropriate patients, opioid-induced bowel dysfunction (OIBD) is likely to persist in clinical practice in the coming years . Naldemedine, as a well-tolerated drug that alleviates constipation without affecting analgesia or causing symptoms of opioid withdrawal, is a valid treatment option for OIBD .

properties

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,7,9-trihydroxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N4O6/c1-30(2,29-33-27(35-42-29)18-6-4-3-5-7-18)34-28(39)20-15-32(40)22-14-19-10-11-21(37)25-23(19)31(32,26(41-25)24(20)38)12-13-36(22)16-17-8-9-17/h3-7,10-11,17,22,26,37-38,40H,8-9,12-16H2,1-2H3,(H,34,39)/t22-,26+,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQACEQYCPKDMV-RZAWKFBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C([C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030350
Record name Naldemedine
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URL https://comptox.epa.gov/dashboard/DTXSID501030350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble
Record name Naldemedine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11691
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Mechanism of Action

Naldemedine binds to and antagonizes mu-, delta-, and kappa-opioid receptors. The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine resulting in constipation. By antagonizing mu-opioid receptors, naldemedine inhibits this effect.
Record name Naldemedine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11691
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Naldemedine

CAS RN

916072-89-4
Record name (5α)-17-(Cyclopropylmethyl)-6,7-didehydro-4,5-epoxy-3,6,14-trihydroxy-N-[1-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]morphinan-7-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916072-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Naldemedine [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naldemedine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11691
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Naldemedine
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URL https://comptox.epa.gov/dashboard/DTXSID501030350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NALDEMEDINE
Source FDA Global Substance Registration System (GSRS)
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